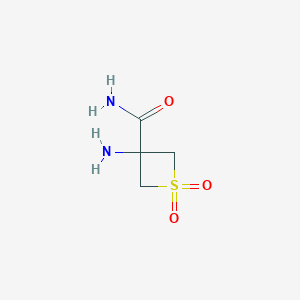

![molecular formula C19H14N2O4S B2505560 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 868230-66-4](/img/no-structure.png)

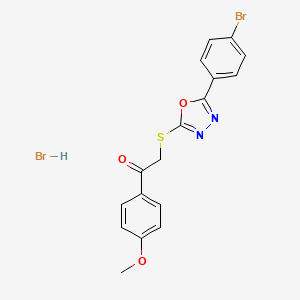

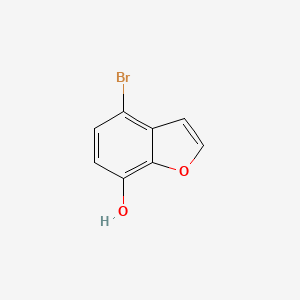

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Characterisation of Chromone–Thiazole Hybrids

The study presented in paper focuses on the synthesis of a new series of chromone–thiazole hybrids, which are of interest due to their potential as ligands for human adenosine receptors. Chromones, being 4H-benzopyran-4-one heterocycles, have been extensively researched for their biological activities. Thiazole-based compounds have a long history in therapeutics, serving as antimicrobial, antiviral, and antifungal agents. The synthesis of these hybrids from chromone-2-carboxylic acid was achieved through two different amidation methods, allowing for experimentation with various reaction conditions, including conventional heating and microwave irradiation. The structural elucidation of these compounds was accomplished using NMR and MS spectroscopy, as well as X-ray crystallography, providing valuable insights into their molecular geometry and conformation, which is crucial for understanding ligand-receptor interactions.

Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives

Paper introduces novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, synthesized using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. These derivatives were characterized by chromatographic and spectrometric methods, and elemental analysis. The antimicrobial and antifungal activities of these compounds were tested against a variety of bacterial and fungal strains. The results indicated that several derivatives exhibited weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Notably, one compound showed significant antibacterial activity against Gram-positive bacteria, particularly S. aureus.

Synthesis and Bio-Evaluation of N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives

In paper , the synthesis of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives is described. The synthesis process involved a solvent-free reaction to produce the main scaffold, which was then reacted with different acid chlorides to yield the title compound derivatives. The chemical structures of these compounds were confirmed by 1H-NMR, FT-IR, and Mass spectral/LCMS analysis. These synthesized compounds were subjected to antimicrobial, antifungal, and antimalarial activity screening, indicating their potential in therapeutic applications.

Tandem Intramolecular Rearrangements in Chromano-Piperidine-Fused Isoxazolidines

The research in paper explores the reduction of chromano-piperidine-fused isoxazolidines, leading to the formation of novel 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide. The process involves reductive ring opening of the isoxazolidine moiety with HCOONH4 and 10% Pd/C, resulting in reductive NO bond cleavage followed by tandem intramolecular rearrangements. The study provides a mechanistic rationale for the formation of the compound, contributing to the understanding of the chemical behavior of such fused heterocycles.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide", they do provide insights into the properties of similar compounds. The synthesis methods, structural elucidation techniques, and bio-evaluation studies suggest that these compounds are likely to have significant biological activity, which is often associated with specific physical and chemical properties such as solubility, stability, and molecular geometry. The use of spectroscopy and crystallography in these studies is indicative of the importance of these properties in the design and development of potential therapeutic agents.

Scientific Research Applications

Chemosensors for Cyanide Anions : A study by Wang et al. (2015) demonstrated the use of coumarin benzothiazole derivatives, closely related to the compound , as chemosensors for cyanide anions. These compounds can undergo a Michael addition reaction to recognize cyanide anions, exhibiting a color change that is visible to the naked eye (Wang et al., 2015).

Antimicrobial Activity : Raval et al. (2012) synthesized a variety of compounds structurally related to the given chemical, demonstrating significant antibacterial and antifungal activities against various strains (Raval, Naik, & Desai, 2012).

Synthesis and Bio-Evaluation of Derivatives : Shah et al. (2016) explored novel derivatives of a similar compound and evaluated their antimicrobial, antifungal, and antimalarial activities. This research highlights the potential pharmaceutical applications of such compounds (Shah, Patel, Rajani, & Karia, 2016).

Synthesis and Characterization for Medicinal Use : Studies have also focused on synthesizing and characterizing similar compounds for potential medicinal use. For example, research by Cagide et al. (2015) synthesized chromone–thiazole hybrids as potential ligands for human adenosine receptors, which are significant in various therapeutic applications (Cagide, Borges, Gomes, & Low, 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid with 4-hydroxy-3-methylcoumarin in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 4-nitrobenzoyl chloride and subsequent reduction of the nitro group to an amine. The amine is then coupled with 3-(dimethylamino)propionyl chloride to form the final product.", "Starting Materials": [ "4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid", "4-hydroxy-3-methylcoumarin", "coupling agent", "4-nitrobenzoyl chloride", "reducing agent", "3-(dimethylamino)propionyl chloride" ], "Reaction": [ "Condensation of 4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid with 4-hydroxy-3-methylcoumarin in the presence of a coupling agent to form an intermediate", "Reaction of the intermediate with 4-nitrobenzoyl chloride to form a nitro intermediate", "Reduction of the nitro group to an amine using a reducing agent", "Coupling of the amine with 3-(dimethylamino)propionyl chloride to form the final product" ] } | |

CAS RN |

868230-66-4 |

Product Name |

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide |

Molecular Formula |

C19H14N2O4S |

Molecular Weight |

366.39 |

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14N2O4S/c1-10-7-8-14(24-2)15-17(10)26-19(20-15)21-18(23)12-9-25-13-6-4-3-5-11(13)16(12)22/h3-9H,1-2H3,(H,20,21,23) |

InChI Key |

MAUJHLAHHQCUTE-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=COC4=CC=CC=C4C3=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)